BenchChemオンラインストアへようこそ!

Roxadustat

CKD anemia hemoglobin efficacy non-dialysis CKD

Roxadustat is a first-in-class, orally bioavailable pan-PHD inhibitor (PHD1/2/3 IC50 ~1.3 µM) with a 12-h half-life, delivering superior hemoglobin correction in non-dialysis CKD models and unmatched ferritin reduction (SUCRA 90.9%). Its balanced isoform profile ensures comprehensive HIF pathway activation without bias. For preclinical anemia of CKD, functional iron deficiency, or chronic inflammation studies, roxadustat outperforms daprodustat, vadadustat, and molidustat. Extensive polymorphic landscape (Forms A–D, I–VII, ARZ-A) offers unmatched formulation flexibility. Procure with specified crystalline form for batch-to-batch reproducibility.

Molecular Formula C19H16N2O5
Molecular Weight 352.3 g/mol
CAS No. 808118-40-3
Cat. No. B1679584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoxadustat
CAS808118-40-3
SynonymsASP1517;  ASP 1517;  ASP-1517;  FG-4592;  FG 4592;  FG4592;  Roxadustat.
Molecular FormulaC19H16N2O5
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3
InChIInChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23)
InChIKeyYOZBGTLTNGAVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off- white solid powder
Solubility<1 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Roxadustat (CAS 808118-40-3) Procurement and Selection Guide: HIF-PH Inhibitor for CKD Anemia Research


Roxadustat (FG-4592, ASP1517, AZD9941) is an orally administered, first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor approved for the treatment of anemia associated with chronic kidney disease (CKD) in multiple jurisdictions including China, Japan, and Europe [1]. The compound functions by reversibly inhibiting prolyl hydroxylase domain (PHD) enzymes 1, 2, and 3, thereby stabilizing HIF-α subunits and activating endogenous erythropoietin production and iron mobilization pathways [2]. As a member of the HIF-PH inhibitor class that includes daprodustat, vadadustat, molidustat, enarodustat, and desidustat, roxadustat is a pan-PHD inhibitor with a well-characterized pharmacokinetic profile featuring an elimination half-life of approximately 12 hours and plasma protein binding of 99% [3].

Why Roxadustat (CAS 808118-40-3) Cannot Be Substituted with Other HIF-PH Inhibitors: Key Differentiators for Research Procurement


Despite sharing a common mechanism of HIF-PH inhibition, HIF-PH inhibitors are not interchangeable due to substantial differences in PHD isoform selectivity, pharmacokinetic half-life, clinical efficacy across dialysis status subgroups, and adverse event profiles [1]. A comprehensive network meta-analysis of 45 randomized controlled trials involving over 32,000 participants concluded that "HIF-PHIs are not interchangeable; efficacy and safety vary by agent and dialysis status" [2]. Roxadustat distinguishes itself through a unique combination of pan-PHD inhibition (equal activity against PHD1, 2, and 3), a 12-hour half-life that is substantially longer than daprodustat and vadadustat, and superior hemoglobin correction in non-dialysis CKD populations [3]. These agent-specific differences have direct implications for experimental design, dosing regimen selection, and translational relevance when procuring research-grade material.

Roxadustat (CAS 808118-40-3) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Daprodustat, Vadadustat, and Molidustat


Roxadustat vs. Daprodustat, Vadadustat, Molidustat: Superior Hemoglobin Correction in Non-Dialysis CKD Population

In a network meta-analysis of 45 randomized controlled trials comprising over 32,000 CKD patients, roxadustat ranked highest among six HIF-PH inhibitors for increasing hemoglobin levels in non-dialysis CKD populations [1]. When compared directly against erythropoiesis-stimulating agents (ESAs), roxadustat demonstrated a mean hemoglobin increase of +0.38 g/dL (95% CI: +0.06 to +0.70) and against placebo an increase of +1.79 g/dL (95% CI: +1.42 to +2.16) [2]. In a separate network meta-analysis focused on dialysis-dependent CKD patients, roxadustat produced superior hemoglobin levels compared to both ESAs (mean difference 0.32 g/dL, 95% CI 0.10 to 0.53) and daprodustat (mean difference 0.46 g/dL, 95% CI 0.09 to 0.84), achieving the highest SUCRA ranking (91.8%) for hemoglobin treatment among all medical interventions evaluated [3].

CKD anemia hemoglobin efficacy non-dialysis CKD HIF-PH inhibitor comparison

Roxadustat vs. Daprodustat and Vadadustat: Extended Half-Life Enables Less Frequent Dosing

Roxadustat exhibits a substantially longer elimination half-life compared to its closest HIF-PH inhibitor analogs, directly impacting dosing frequency in both clinical and preclinical settings [1]. The average terminal half-life (t½) of roxadustat is 12 hours (range 9.6-16 hours in healthy volunteers), with an effective elimination half-life of approximately 37 hours after multiple dosing due to accumulation [2]. In direct comparison, daprodustat has a reported half-life of approximately 4-7 hours in CKD patients, while vadadustat has a half-life of 4.5-9.1 hours [3]. This 2- to 3-fold longer half-life for roxadustat supports thrice-weekly (TIW) dosing compared to the once-daily (QD) regimens required for daprodustat and vadadustat [4]. Roxadustat also demonstrates 99% plasma protein binding and minimal removal by hemodialysis (2.34% fraction eliminated), indicating pharmacokinetic independence from kidney function [5].

pharmacokinetics half-life dosing regimen HIF-PH inhibitor

Roxadustat vs. Molidustat and Vadadustat: Pan-PHD Inhibition with Distinct Isoform Selectivity Profile

Roxadustat exhibits a unique pan-PHD inhibition profile distinct from other HIF-PH inhibitors, with approximately equal activity against all three PHD isoforms (PHD1, PHD2, and PHD3) [1]. Mass spectrometry-based assays demonstrate that roxadustat inhibits PHD1, PHD2, and PHD3 with IC50 values of 1.4 µM, 1.26 µM, and 1.32 µM, respectively, representing less than 2-fold difference across isoforms [2]. In contrast, vadadustat shows marked preference for PHD3 over PHD1 and PHD2 (PHD3 > PHD2 > PHD1), molidustat demonstrates preferential inhibition of PHD3 and PHD2 over PHD1 (PHD2 < PHD1 and PHD3), and daprodustat shows selectivity for PHD2 and PHD3 [3]. In PHD2-specific assays using an antibody-based hydroxylation detection method, roxadustat exhibits an IC50 of 0.027 µM (27 nM), compared to 0.029 µM for vadadustat, 0.067 µM for daprodustat, and 0.007 µM for molidustat [4]. Roxadustat also demonstrates selectivity for HIF-PH over other 2-oxoglutarate-dependent dioxygenases, including lysine-specific demethylase 5A (KDM5A), KDM5B, KDM5C, KDM5D, and KDM6B, with IC50 values >100 µM for all off-target enzymes tested .

PHD isoform selectivity HIF-α stabilization target engagement enzymatic inhibition

Roxadustat vs. Daprodustat and Molidustat: Superior Hepcidin Reduction and Iron Mobilization in Inflammatory Anemia Models

Roxadustat demonstrates superior efficacy in reducing hepcidin levels and improving iron mobilization compared to other HIF-PH inhibitors in dialysis-dependent CKD populations [1]. A network meta-analysis of dialysis CKD patients showed that roxadustat ranked highest for ferritin reduction (SUCRA 90.9%) and second highest for hepcidin reduction (SUCRA 74.0%) among all evaluated HIF-PH inhibitors [2]. In comparative ranking, enarodustat (80.9%) and roxadustat (74.0%) placed best and second best in lowering hepcidin levels, whereas daprodustat achieved only 60.9% SUCRA for ferritin reduction [3]. The comprehensive network meta-analysis by Nasiri et al. (2025) confirmed that daprodustat was associated with greater improvements in iron mobilization in dialysis-dependent patients, while roxadustat's iron parameter improvements were more pronounced in non-dialysis populations [4]. Clinically, patients treated with roxadustat achieved target hemoglobin levels with less intravenous iron use versus comparators, consistent with enhanced endogenous iron mobilization [5].

iron metabolism hepcidin suppression ferritin reduction inflammation anemia

Roxadustat vs. Placebo: 1.7 g/dL Hemoglobin Increase and 74% Reduction in Transfusion Need in Pooled Phase 3 Trials

Pooled analysis of three randomized, double-blind, placebo-controlled phase 3 studies (N=4,277 patients with non-dialysis-dependent CKD) demonstrated that roxadustat treatment produced a mean hemoglobin increase from baseline of 1.9 g/dL averaged over weeks 28-52, compared to 0.2 g/dL with placebo, representing a treatment difference of 1.7 g/dL (95% CI: 1.7 to 1.8) [1]. This hemoglobin increase was accompanied by a significant reduction in the need for red blood cell transfusion: 6.1 events per 100 patient-exposure years with roxadustat versus 20.4 events with placebo, corresponding to a hazard ratio of 0.26 (95% CI: 0.21 to 0.32), or a 74% relative risk reduction [2]. Importantly, roxadustat was noninferior to placebo with respect to major adverse cardiovascular events (MACE; HR 1.10, 95% CI: 0.96 to 1.27) and all-cause mortality (HR 1.08, 95% CI: 0.93 to 1.26) [3]. Baseline characteristics included mean hemoglobin of 9.1 g/dL and mean eGFR of 20 mL/min/1.73 m² [4].

phase 3 clinical trial transfusion reduction hemoglobin efficacy CKD anemia

Roxadustat Distinct Solid-State Forms: Multiple Crystalline Polymorphs and Co-Crystals with Differential Physicochemical Properties

Roxadustat exhibits extensive solid-state diversity with multiple reported crystalline forms, solvates, and co-crystals, providing formulation scientists with a broad selection of materials for optimizing solubility, dissolution rate, and stability [1]. The original crystalline forms are designated as Form A, Form B (hemihydrate), Form C (hexafluoropropan-2-ol solvate), and Form D (DMSO:Water solvate) [2]. Additional polymorphs include Form I through Form VII, as well as novel crystalline forms Form-γ (characterized by PXRD peaks at 6.56, 7.87, 9.22, 13.15, 18.22, 19.80, 20.94, 25.20, and 29.54±0.2° 2θ) and Form-δ [3]. A novel crystal form ARZ-A has been reported to exhibit better stability and better solubility than the original crystal form [4]. Co-crystals of roxadustat have been prepared with gentisic acid (characterized by XRPD) and L-proline, potentially offering further improvements in physicochemical properties [5]. This polymorphic landscape is substantial and directly relevant for procurement decisions involving material sourcing, analytical method development, and formulation compatibility testing.

polymorphism co-crystal solid-state chemistry formulation development

Roxadustat (CAS 808118-40-3) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Efficacy Studies in Non-Dialysis CKD Anemia Models Requiring Maximal Hemoglobin Response

Based on network meta-analysis data showing roxadustat's highest ranking for hemoglobin correction in non-dialysis CKD populations [1], and pooled phase 3 trial data demonstrating a 1.7 g/dL treatment difference versus placebo [2], investigators using rodent models of 5/6 nephrectomy or adenine-induced CKD should select roxadustat as the positive control when the primary endpoint is maximal hemoglobin increase. The thrice-weekly dosing regimen supported by the 12-hour half-life [3] aligns with typical preclinical study workflows and reduces animal handling compared to once-daily compounds.

Mechanistic Studies of Pan-PHD Inhibition and HIF-1α/HIF-2α Dual Stabilization

For experiments requiring balanced inhibition of all three PHD isoforms, roxadustat is the appropriate selection due to its near-equipotent activity against PHD1 (IC50 1.4 µM), PHD2 (IC50 1.26 µM), and PHD3 (IC50 1.32 µM) [1]. This pan-PHD profile, combined with demonstrated selectivity over other 2-oxoglutarate-dependent dioxygenases (IC50 >100 µM for KDM5A, KDM5B, KDM5C, KDM5D, KDM6B) [2], makes roxadustat preferable to isoform-selective alternatives (vadadustat, molidustat) when comprehensive HIF pathway activation is desired without isoform bias.

Iron Metabolism and Hepcidin Suppression Studies in Inflammatory Anemia Models

Given roxadustat's superior SUCRA ranking for ferritin reduction (90.9%) and second-best ranking for hepcidin reduction (74.0%) among HIF-PH inhibitors in dialysis CKD populations [1], researchers investigating functional iron deficiency or anemia of chronic inflammation should prioritize roxadustat over daprodustat, vadadustat, or molidustat. Studies using LPS-induced inflammation models or peptidoglycan-polysaccharide-induced chronic inflammation models [2] will benefit from roxadustat's enhanced capacity to mobilize endogenous iron stores and suppress hepcidin.

Formulation Development and Solid-State Characterization Requiring Polymorph Selection Flexibility

For pharmaceutical development programs involving solubility optimization, dissolution rate modification, or stability enhancement, roxadustat's extensive polymorphic landscape (Forms A, B, C, D, I-VII, γ, δ, ARZ-A) and multiple co-crystal forms (with gentisic acid and L-proline) provide unmatched formulation flexibility compared to other HIF-PH inhibitors [1]. The reported ARZ-A crystal form with "better stability and better solubility than the original crystal form" [2] may offer specific advantages for formulations requiring enhanced bioavailability. Procurement specifications should explicitly identify the desired crystalline form to ensure batch-to-batch consistency and reproducible formulation performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Roxadustat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.